Cas no 7532-39-0 (Phenylacetyl CoA)

Phenylacetyl CoA structure
Phenylacetyl CoA structure
Nom du produit:Phenylacetyl CoA
Numéro CAS:7532-39-0
Le MF:C29H42N7O17P3S
Mégawatts:885.6668
CID:981705
PubChem ID:165620

Phenylacetyl CoA Propriétés chimiques et physiques

Nom et identifiant

    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]ox
    • phenylacetyl-CoA
    • Phenylacetyl coenzyme A
    • Phenylacetyl-coenzyme A
    • Coenzyme A, S-(benzeneacetate)
    • Pheylacetyl-CoA
    • Coenzyme A, phenylacetyl
    • Phenylacetyl coenzyme A lithium salt
    • C00582
    • Q27098087
    • 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(phenylacetyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-a
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dim
    • Phenylacetyl coenzyme A
    • Phenylacetyl CoA
    • Acetic acid, phenylthio-, S-ester with coenzyme A (8CI)
    • Coenzyme A, S-(phenylacetate) (6CI,8CI)
    • {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[(3R)-3-hydroxy-2,2-dimethyl-3-{[2-({2-[(2-phenylacetyl)sulfanyl]ethyl}carbamoyl)ethyl]carbamoyl}propoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid
    • CS-0109079
    • SCHEMBL79392
    • J-002101
    • 7532-39-0
    • DTXSID80996770
    • CHEBI:15537
    • Phenylacetyl CoA
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(phenylacetyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}
    • phenylacetyl-CoA; (Acyl-CoA); [M+H]+;
    • HY-135024
    • Phenylacetyl-Coenzyme A (sodium salt)
    • CNJ7ZS9RVB
    • Acetic acid, phenylthio-, S-ester with coenzyme
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate
    • UNII-CNJ7ZS9RVB
    • Acetic acid, phenylthio-, S-ester with coenzyme A (8CI)
    • NS00127213
    • S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 2-phenylethanethioate
    • S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} phenylethanethioate (non-preferred name)
    • Piscine à noyau: 1S/C29H42N7O17P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1
    • La clé Inchi: ZIGIFDRJFZYEEQ-CECATXLMSA-N
    • Sourire: S(C(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])N([H])C([C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])OP(=O)(O[H])OP(=O)(O[H])OC([H])([H])[C@]1([H])[C@]([H])([C@]([H])([C@]([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])OP(=O)(O[H])O[H])O[H])=O)=O

Propriétés calculées

  • Qualité précise: 885.157
  • Masse isotopique unique: 885.157
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 9
  • Nombre de récepteurs de liaison hydrogène: 22
  • Comptage des atomes lourds: 57
  • Nombre de liaisons rotatives: 22
  • Complexité: 1530
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 389
  • Le xlogp3: -4

Propriétés expérimentales

  • Dense: 1.79
  • Point d'ébullition: °Cat760mmHg
  • Point d'éclair: °C
  • Indice de réfraction: 1.709
  • Le PSA: 418.36000
  • Le LogP: 1.27040

Phenylacetyl CoA PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
P319205-25mg
Phenylacetyl CoA
7532-39-0
25mg
$ 2616.00 2023-09-06
TRC
P319205-5mg
Phenylacetyl CoA
7532-39-0
5mg
$626.00 2023-05-17
A2B Chem LLC
AH66554-10mg
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
7532-39-0
10mg
$1266.00 2024-04-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73494-5mg
Phenylacetyl Coenzyme A
7532-39-0 98%
5mg
¥9080.00 2022-04-26
A2B Chem LLC
AH66554-25mg
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
7532-39-0
25mg
$2661.00 2024-04-19
A2B Chem LLC
AH66554-2.5mg
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
7532-39-0
2.5mg
$445.00 2024-04-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73494-1mg
Phenylacetyl Coenzyme A
7532-39-0 98%
1mg
¥2172.00 2022-04-26
TRC
P319205-10mg
Phenylacetyl CoA
7532-39-0
10mg
$ 1179.00 2023-09-06
TRC
P319205-2.5mg
Phenylacetyl CoA
7532-39-0
2.5mg
$ 334.00 2023-09-06

Phenylacetyl CoA Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Référence
Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor
By Nawarathne, Irosha N. and Walker, Kevin D., Journal of Natural Products, 2010, 73(2), 151-159

Synthetic Routes 2

Conditions de réaction
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
1.2R:F3CCO2H, S:H2O, acidify
Référence
Substrate Recognition and Catalysis by the Cofactor-Independent Dioxygenase DpgC
By Fielding, Elisha N. et al, Biochemistry, 2007, 46(49), 13994-14000

Phenylacetyl CoA Raw materials

Phenylacetyl CoA Preparation Products

Articles recommandés

Fournisseurs recommandés
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd